Nolatrexed-d4 (dihydrochloride)
Description
Systematic IUPAC Name and Molecular Formula
The systematic IUPAC name for nolatrexed-d4 dihydrochloride is 2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one dihydrochloride . This nomenclature reflects the compound’s core quinazolinone structure, the deuterium-substituted pyridinylthio moiety, and the dihydrochloride salt form.
The molecular formula is C₁₄H₁₀D₄N₄OS·2HCl , accounting for four deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions of the pyridine ring. The base compound (nolatrexed) has a molecular weight of 284.34 g/mol, while the deuterated dihydrochloride form exhibits a molecular weight of 361.28 g/mol due to the added mass of deuterium and hydrochloride ions.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one dihydrochloride |
| Molecular Formula | C₁₄H₁₀D₄N₄OS·2HCl |
| Molecular Weight | 361.28 g/mol |
| Parent Compound Weight | 284.34 g/mol (nolatrexed) |
CAS Registry Number and Regulatory Identifiers
Nolatrexed-d4 dihydrochloride is uniquely identified by the CAS Registry Number 1246815-52-0 . This distinguishes it from the non-deuterated parent compound, nolatrexed dihydrochloride (CAS 152946-68-4). Regulatory identifiers include:
- EVT-13577249 (EvitaChem designation)
- EVT-1441955 (alternate EvitaChem code)
- VC0028028 (VulcanChem catalog number)
These identifiers facilitate precise tracking in chemical databases and commercial procurement.
Deuterium Substitution Pattern and Isotopic Labeling
Deuterium incorporation occurs at four positions on the pyridine ring, specifically the 2, 3, 5, and 6 carbons , yielding a tetradeuterated structure. This substitution pattern is denoted in the IUPAC name as 2,3,5,6-tetradeuteriopyridin-4-yl. Isotopic labeling serves dual purposes:
- Metabolic Stability : Deuterium’s kinetic isotope effect reduces susceptibility to enzymatic degradation, prolonging half-life in biological systems.
- Tracability : Enables precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) in pharmacokinetic studies.
The pyridine ring’s deuterium atoms do not alter the compound’s electronic configuration, ensuring preserved binding affinity for thymidylate synthase.
Properties
Molecular Formula |
C14H14Cl2N4OS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H/i4D,5D,6D,7D;; |
InChI Key |
PJKVJJYMWOCLIJ-VEIJUDMSSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Deuteration of Acyl Chlorides
A pivotal method involves reductive deuteration using samarium iodide (SmI₂) and deuterium oxide (D₂O). This approach converts acyl chlorides into α,α-dideuterio alcohols, critical intermediates in Nolatrexed-d4 synthesis:
Procedure :
- Substrate Preparation : 4-Bromo-5-methylisatin is treated with deuterated reagents to form a deuterated quinoline intermediate.
- Reduction : Acyl chloride intermediates undergo SmI₂-mediated reduction in D₂O, achieving >98% deuterium incorporation at targeted positions.
- Quaternization : The final dihydrochloride salt is formed via HCl treatment in anhydrous THF.
Table 1: Optimization of SmI₂-D₂O Reductive Deuteration
| Parameter | Optimal Value | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| SmI₂ Equivalents | 5.0 | 96 | 98 |
| D₂O Equivalents | 30 | 98 | 98 |
| Reaction Time (min) | 15 | 95 | 98 |
Isotopic Exchange via Deuterated Reagents
Alternative routes employ deuterated analogs of classical reagents:
- NaBD₄ Reduction : Sodium borodeuteride (NaBD₄) reduces ketones to deuterated alcohols, preserving stereochemistry.
- Deuterated Lawesson’s Reagent : Introduces deuterium at sulfur-containing positions, though limited to specific functional groups.
Case Study :
A Chinese patent (CN109694359A) details the synthesis of furazolidone AOZ-D4, a structurally related deuterated compound, using:
- Deuterobromoacetic Acid Synthesis : Bromination of CH₃COOD with Br₂ in trifluoroacetic anhydride.
- Benzyl Deuterated Acetate Formation : Esterification with benzyl alcohol under oxalyl chloride catalysis.
Critical Reaction Optimization
Solvent Systems
Catalytic Considerations
- Palladium Catalysts : Facilitate deuterium-hydrogen exchange in aromatic rings but require stringent anhydrous conditions.
- Acid/Base Selection : Na₂HPO₄ or NaHCO₃ buffers stabilize pH during quaternization, preventing decomposition.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- High-Resolution MS (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 292.38 (Δ < 2 ppm).
- Isotopic Purity : LC-MS traces show singular peaks, excluding isotopologues with <2% abundance.
Industrial Scalability and Challenges
Cost-Benefit Analysis
Chemical Reactions Analysis
Nolatrexed-d4 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a non-competitive inhibitor of thymidylate synthase with an inhibition constant of 11 nM . Common reagents used in these reactions include potassium peroxydisulfate, sodium methoxide, and potassium carbonate . The major products formed from these reactions are intermediates that lead to the final compound, Nolatrexed-d4 (dihydrochloride) .
Scientific Research Applications
Nolatrexed-d4 (dihydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Clinical studies have shown that Nolatrexed-d4 (dihydrochloride) can be safely administered to children with cancer and has demonstrated therapeutic activity as well as antiproliferative toxicity . It has also been investigated in combination with other drugs, such as paclitaxel, to optimize treatment schedules and determine pharmacokinetic interactions .
Mechanism of Action
Nolatrexed-d4 (dihydrochloride) exerts its effects by inhibiting thymidylate synthase, the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Thymidine nucleotides are essential for DNA synthesis, and by inhibiting thymidylate synthase, Nolatrexed-d4 (dihydrochloride) disrupts DNA synthesis and cell proliferation . This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
Vanoxerine Dihydrochloride
- Mechanism: A CDK2/4/6 triple inhibitor, contrasting with nolatrexed-d4’s thymidylate synthase inhibition.
- Potency : Exhibits IC₅₀ values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells) for cancer cell growth inhibition .
- Advantage: Broader anticancer activity due to multi-target inhibition, but higher risk of off-target effects compared to nolatrexed-d4’s focused thymidylate synthase targeting .
Fluspirilene and Adapalene
- Mechanism : CDK2 inhibitors with IC₅₀ values of 4.01 μM (HepG2) and 4.43 μM (DLD1 cells) , respectively .
- Limitation: Single-target inhibition restricts their efficacy spectrum compared to nolatrexed-d4’s role in DNA synthesis disruption .
Rafoxanide
- Mechanism: CDK4/6 dual inhibitor with IC₅₀ of 1.09 μM (A375 melanoma cells) .
- Application: Primarily effective in skin cancer models, unlike nolatrexed-d4’s broader preclinical utility .
Isotope-Labeled Analogues
Dimethocaine-d4 Hydrochloride
- Structure : Deuterated variant of dimethocaine, with molecular formula C₁₆H₂₇ClN₂O₂ and CAS 1346601-45-3 .
- Utility: Used in pharmacokinetic studies due to enhanced isotopic purity, similar to nolatrexed-d4’s role in metabolic research .
Ecgonine Methylester-D3 Hydrochloride
- Application: Deuterated standard for analytical assays, emphasizing purity (>98%) for precise quantification, paralleling nolatrexed-d4’s use in high-accuracy studies .
Pharmacokinetic and Physicochemical Properties
Preclinical Efficacy
- Nolatrexed-d4: Reduces tumor growth in xenograft models by blocking thymidylate synthase, critical for DNA replication .
- Vanoxerine: Demonstrates in vivo efficacy in multiple cancer models but faces challenges in toxicity profiles due to polypharmacology .
- Rafoxanide: Limited to skin cancer models, with IC₅₀ values ~1 μM, suggesting higher potency but narrower applicability than nolatrexed-d4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
